Bis[4-(4-chlorophenoxy)phenyl] sulfone, also known as bis(4-chlorophenyl)sulfone or bis(4-chlorophenyl) sulphone, is an organic compound characterized by its sulfone group attached to two para-chlorophenyl rings. This compound is recognized for its significant applications in the production of high-performance polymers, particularly polyether sulfones, which are known for their thermal stability and mechanical properties.
The compound is synthesized primarily from the reaction of 4-chlorophenol with sulfuric acid or other sulfonating agents. It is commercially relevant due to its utility in various industrial applications, including the manufacture of fibers, resins, and high-temperature-resistant plastics.
Bis[4-(4-chlorophenoxy)phenyl] sulfone falls under the classification of sulfonates and is categorized as a mono-constituent substance. It is often evaluated for its environmental impact due to potential toxicity and endocrine disruption concerns.
The synthesis of bis[4-(4-chlorophenoxy)phenyl] sulfone typically involves the following methods:
The molecular structure of bis[4-(4-chlorophenoxy)phenyl] sulfone consists of:
Bis[4-(4-chlorophenoxy)phenyl] sulfone can undergo various chemical reactions:
The reactions typically require careful control of temperature and reactant concentrations to avoid side reactions and ensure high yields.
The mechanism by which bis[4-(4-chlorophenoxy)phenyl] sulfone exerts its effects largely pertains to its role in polymer synthesis. In polymerization processes, it acts as a monomer that contributes to the thermal stability and mechanical integrity of the resulting polymers.
During polymer synthesis:
Bis[4-(4-chlorophenoxy)phenyl] sulfone finds diverse applications in scientific and industrial fields:
Bis[4-(4-chlorophenoxy)phenyl] sulfone represents a sophisticated organosulfur architecture where a central sulfone group bridges two para-substituted diphenyl ether units, each terminated by a chlorophenyl moiety. This tetra-aromatic structure integrates sulfone rigidity with ether linkage flexibility, creating a versatile building block for advanced polymers. Unlike simpler sulfones such as 4,4'-dichlorodiphenyl sulfone (DCDPS), this compound’s extended conformation and dual ether bonds enable unique material design possibilities. Its synthesis typically proceeds through nucleophilic aromatic substitution, where 4,4'-dichlorodiphenyl sulfone reacts with para-chlorophenol under controlled conditions—a strategic elaboration of industrial sulfone chemistry principles [8] [10].
The compound’s systematic IUPAC name, 1,1'-[sulfonylbis(4,1-phenyleneoxy)]bis(4-chlorobenzene), precisely defines its connectivity: a sulfone group links two phenyl rings, each para-connected to an oxy bridge bound to a 4-chlorophenyl unit. Key identifiers include:
Table 1: Nomenclature and Identifiers for Key Sulfone Derivatives
| Compound Name | Systematic IUPAC Name | CAS No. | Molecular Formula |
|---|---|---|---|
| Bis[4-(4-chlorophenoxy)phenyl] sulfone | 1,1'-[sulfonylbis(4,1-phenyleneoxy)]bis(4-chlorobenzene) | Not indexed | C~24~H~16~Cl~2~O~4~S |
| Bis(4-chlorophenyl) sulfone | 1,1'-sulfonylbis(4-chlorobenzene) | 80-07-9 | C~12~H~8~Cl~2~O~2~S |
| Bis[4-(4-aminophenoxy)phenyl] sulfone | 4,4'-[sulfonylbis(4,1-phenyleneoxy)]dianiline | 13080-89-2 | C~24~H~20~N~2~O~4~S |
SMILES notation: O=S(=O)(C1=CC=C(OC2=CC=C(Cl)C=C2)C=C1)C3=CC=C(OC4=CC=C(Cl)C=C4)C=C3 encodes the full connectivity, enabling computational modeling of conformation-dependent properties like torsion angles and solubility parameters. X-ray crystallography of DCDPS analogs confirms near-perpendicular dihedral angles between the sulfone and phenyl planes, while ether linkages introduce rotational flexibility [10] [8].
The chemistry of bis(aryl) sulfones emerged prominently in the 1960s with the industrial development of 4,4'-dichlorodiphenyl sulfone (DCDPS, CAS 80-07-9) as a monomer for high-performance thermoplastics. DCDPS synthesis—via chlorobenzene sulfonation with oleum—established scalable routes to symmetric para-functionalized sulfones [10]. Bis[4-(4-chlorophenoxy)phenyl] sulfone represents an evolutionary advancement from this foundation, where researchers sought to:
Regulatory recognition as a Type III Monitoring Chemical Substance (Japan CSCL) reflects its environmental persistence, driving research into biodegradable analogs [7].
Polymer Engineering
As a copolymer monomer, Bis[4-(4-chlorophenoxy)phenyl] sulfone enhances poly(arylene ether sulfone) (PAES) performance by:
Table 2: Industrial Polymer Families Derived from Sulfone Monomers
| Monomer | Polymer Family | Key Properties | Applications |
|---|---|---|---|
| Bis(4-chlorophenyl) sulfone (DCDPS) | Udel® polysulfone | T~g~: 186°C, tensile: 70 MPa | Plumbing, printer cartridges, auto fuses |
| Bis[4-(4-aminophenoxy)phenyl] sulfone | Poly(ether sulfone amide) | T~g~: 165°C, elongation: 25% | Aerospace composites, flexible circuits |
| Bis[4-(4-chlorophenoxy)phenyl] sulfone | Modified PESU | T~g~: 160–170°C, solubility: >30% in DMAc | Ultrafiltration membranes, adhesives |
Advanced Material Synthesis
The terminal C-Cl bonds serve as handles for further functionalization:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: